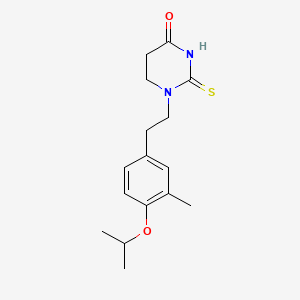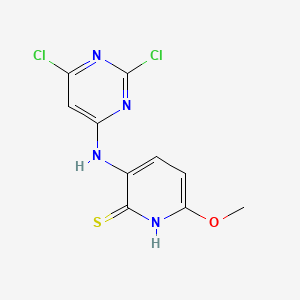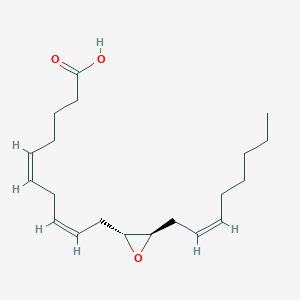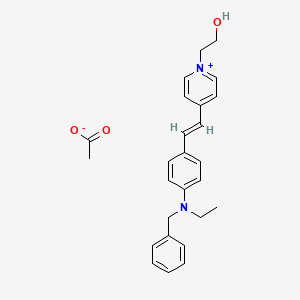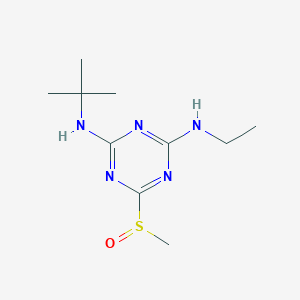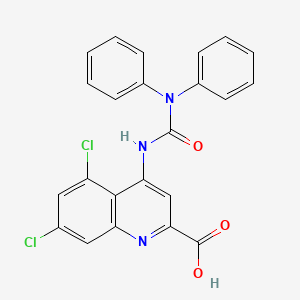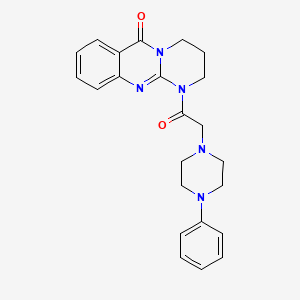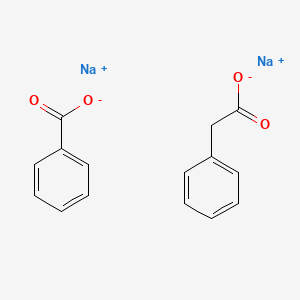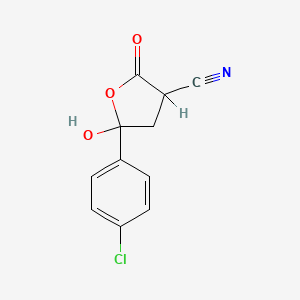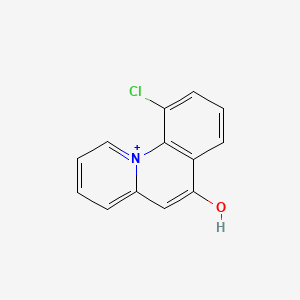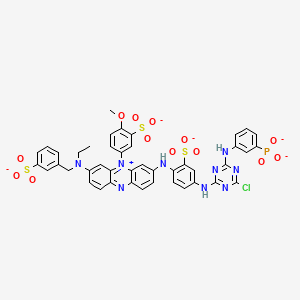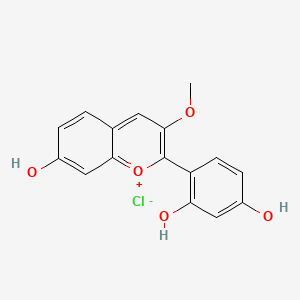
1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride is a complex organic compound belonging to the class of benzopyrylium derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group attached to a benzopyrylium core
Méthodes De Préparation
The synthesis of 1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 3,5,7-trihydroxy-4-methoxybenzopyrylium chloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzopyrylium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted benzopyrylium derivatives and their oxidized or reduced forms .
Applications De Recherche Scientifique
1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, such as oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
1-Benzopyrylium, 2-(2,4-dihydroxyphenyl)-7-hydroxy-3-methoxy-, chloride can be compared with other benzopyrylium derivatives, such as:
- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride
- 2-(2,6-Dihydroxyphenyl)-1-benzopyrylium chloride
These compounds share similar core structures but differ in the number and position of hydroxyl and methoxy groups. The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63549-26-8 |
|---|---|
Formule moléculaire |
C16H13ClO5 |
Poids moléculaire |
320.72 g/mol |
Nom IUPAC |
4-(7-hydroxy-3-methoxychromenylium-2-yl)benzene-1,3-diol;chloride |
InChI |
InChI=1S/C16H12O5.ClH/c1-20-15-6-9-2-3-11(18)8-14(9)21-16(15)12-5-4-10(17)7-13(12)19;/h2-8H,1H3,(H2-,17,18,19);1H |
Clé InChI |
VHDYXEZEFPSCME-UHFFFAOYSA-N |
SMILES canonique |
COC1=C([O+]=C2C=C(C=CC2=C1)O)C3=C(C=C(C=C3)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


